molecular formula C15H16N2O3 B063466 N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide CAS No. 170944-57-7

N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide

Cat. No. B063466
M. Wt: 272.3 g/mol
InChI Key: QJASBSPZZXRURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide, also known as DDM-INH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of isoniazid, which is a well-known anti-tuberculosis drug. DDM-INH has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. HDAC inhibition by N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide leads to the accumulation of acetylated histones, which are associated with gene activation and apoptosis induction.

Biochemical And Physiological Effects

N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been reported to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, enhancement of drug efficacy, and anti-inflammatory effects. It has also been reported to have low toxicity and good biocompatibility.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide in lab experiments is its low toxicity and good biocompatibility. It can also be easily synthesized using simple methods. However, one of the major limitations of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide. One of the areas of research is the development of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide-based drug delivery systems for targeted drug delivery. Another area of research is the optimization of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide and its potential applications in various fields of research.
In conclusion, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is a promising chemical compound that has shown potential applications in various fields of research. Its low toxicity, good biocompatibility, and ease of synthesis make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can be synthesized using various methods, including the reaction of isoniazid with cyclohexanone, followed by the reaction of the resulting intermediate with formaldehyde and sodium borohydride. Another method involves the reaction of isoniazid with cyclohexanone and formaldehyde in the presence of acetic acid. Both of these methods have been reported to yield N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide with high purity.

Scientific Research Applications

N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, drug delivery, and imaging. Studies have shown that N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to enhance the therapeutic efficacy of anticancer drugs in combination therapy. In drug delivery, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a carrier for various drugs, including anti-inflammatory drugs and antibiotics. In imaging, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a contrast agent for magnetic resonance imaging (MRI).

properties

CAS RN

170944-57-7

Product Name

N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]pyridine-4-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-15(2)7-12(18)11(13(19)8-15)9-17-14(20)10-3-5-16-6-4-10/h3-6,9,18H,7-8H2,1-2H3

InChI Key

QJASBSPZZXRURZ-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C

SMILES

CC1(CC(=C(C(=O)C1)C=NC(=O)C2=CC=NC=C2)O)C

Canonical SMILES

CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C

synonyms

N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide

Origin of Product

United States

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